molecular formula C8H14O3 B046460 Isobutyl acetoacetate CAS No. 7779-75-1

Isobutyl acetoacetate

Cat. No. B046460
CAS RN: 7779-75-1
M. Wt: 158.19 g/mol
InChI Key: ZYXNLVMBIHVDRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutyl acetoacetate involves esterification reactions where acetic acid reacts with isobutyl alcohol. Various catalysts have been explored to improve the efficiency and yield of this reaction. For instance, chitosan sulfate has been used as a catalyst, demonstrating a product yield rate of 94.88% under optimal conditions, highlighting its reusability (Wang Yun-fang, 2005). Similarly, sodium bisulfate monohydrate has shown good catalytic activity, with yields over 92.33% under certain molar ratios and reaction times (Xie Yu-qi, 2010).

Molecular Structure Analysis

The molecular structure of isobutyl acetoacetate plays a crucial role in its reactivity and properties. Studies on related compounds, such as isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have provided insights into the structural aspects that influence reactivity and potential applications. These studies involve multicomponent reactions (MCR) that highlight the importance of molecular structure in determining the outcomes of synthetic processes (C. U. Kumar et al., 2013).

Chemical Reactions and Properties

Isobutyl acetoacetate undergoes various chemical reactions, including esterification and condensation, to form different products depending on the reactants and conditions. The catalytic synthesis of isobutyl acetate using different catalysts such as phosphotungstic acid has been explored, showing that moderate conditions can lead to high productive rates (Xu Zhong-juan, 2009).

Scientific Research Applications

  • Neurological and Seizure Treatment : Acetoacetate and its analog, 2phenylbutyrate, have been shown to effectively inhibit neuronal activity and suppress seizures in vivo, suggesting potential benefits in treating drug-resistant epilepsy (Kadowaki et al., 2017).

  • Dietary Impact on Brain Metabolism : Acetoacetate and 3hydroxybutyrate have been found to inhibit glutamate-aspartate metabolism in astrocytes, potentially contributing to the anticonvulsant effects of a ketogenic diet (Yudkoff et al., 1997).

  • Metabolic and Kinetic Responses : Infusion of acetoacetate rapidly alters metabolic states, affecting levels of ketone bodies and free fatty acids without impacting blood glucose levels after an overnight fast (Owen et al., 1973).

  • Muscle Preservation and Anti-catabolic Effects : -hydroxybutyrate demonstrates anticatabolic effects in human skeletal muscle under inflammatory insult, expanding the therapeutic applications of nutritional ketosis (Koutnik et al., 2019).

  • Assessment of Renal Mitochondrial Redox State : Hyperpolarized 13C-acetoacetate can effectively assess renal mitochondrial redox state, offering a novel direct marker for assessing mitochondrial redox state in vivo (Morze et al., 2018).

  • Monitoring Metabolic Acidosis : New methods for determining beta-hydroxybutyrate and acetoacetate in plasma have been developed, enabling rapid assessment and monitoring of metabolic acidosis in juvenile onset diabetics (Li et al., 1980).

  • Synthesis and Industrial Application : Isobutyl acetate can be synthesized with chitosan sulfate under specific conditions and can be reused multiple times, indicating its industrial application potential (Wang Yun-fang, 2005).

Safety And Hazards

Isobutyl acetoacetate is a combustible liquid . It may cause drowsiness or dizziness . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

There is ongoing research into the transesterification of β-keto esters, including Isobutyl acetoacetate . This research is driven by the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

properties

IUPAC Name

2-methylpropyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXNLVMBIHVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064805
Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid; fruity taste; sweet, fruity odour of brandy
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol and oil
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.97
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl acetoacetate

CAS RN

7779-75-1
Record name Isobutyl acetoacetate
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Record name Isobutyl acetoacetate
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Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Record name Isobutyl acetoacetate
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Record name ISOBUTYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methylpropyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036395
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

30 ml of ethyl acetoacetate were dissolved in 350 ml of i-butyl alcohol and a catalytic amount of p-toluensulphonic acid (PTSA) was added. The solution was refluxed for 18 h. The reaction mixture was evaporated in vacuo and the residue was dissolved in ether. The resulted solution was treated with s.s. NaHCO3. The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. The crude oil was distilled at 66°-68° C./4 mmHg, to give 18.8 g of the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
CU Kumar, BA Prakasam, C Ramalingan… - Chemical Data …, 2021 - Elsevier
… The strategy involves the one-pot three component reaction of 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate and BF 3 :OEt 2 as a catalyst in ethanol under hot …
Number of citations: 1 www.sciencedirect.com
D Scherling, U Pleiss - Journal of Labelled Compounds and …, 1988 - Wiley Online Library
… Knovenagel condensation with isobutyl acetoacetate yielded isobutyl 2- (2-nitr0[7-~~C]benzylidene) acetoacetate. Key reaction step was the cyclizing Michael addition with methyl 3-…
L Clarke - Journal of the American Chemical Society, 1909 - ACS Publications
… Ethyl isobutylacetoacetate has already been made and described by Rohn2 and others.3 The boiling point is 216-8 at 760 mm. … Ethyl isobutyl acetoacetate …
Number of citations: 3 pubs.acs.org
A Fassihi, C Velazquez… - Journal of heterocyclic …, 2004 - Wiley Online Library
… The Hantzsch condensation of 5-formyluracil (1) with methyl, isopropyl or isobutyl acetoacetate (2a-c) in the presence of ammonium hydroxide afforded the respective dialkyl 1,4-dihydro…
Number of citations: 4 onlinelibrary.wiley.com
D Scherling, U Pleiss - J. Labelled Compd. Radiopharm.;(United Kingdom), 1988 - osti.gov
… Knoevenagel condensation with isobutyl acetoacetate yielded isobutyl 2-(2-nitro(7-/sup 14/C)benzylidene) acetoacetate. The key reaction step was the cyclizing Michael addition with …
Number of citations: 0 www.osti.gov
JC Zeng, H Xu, F Yu, Z Zhang - Tetrahedron Letters, 2017 - Elsevier
… Accordingly, ethyl acetoacetate exhibited higher efficiency than isobutyl acetoacetate due to obvious steric effect. It is worth pointing out that the corresponding N-unsubstituted pyrrole (…
Number of citations: 18 www.sciencedirect.com
MSM Saifullah, DJ Kang, KRV Subramanian… - Journal of sol-gel …, 2004 - Springer
… Equimolar amounts of Al(OBus)3 and various βketoesters such as methyl acetoacetate, ethyl acetoacetate, isopropyl acetoacetate, isobutyl acetoacetate, isoamyl acetoacetate, heptyl …
Number of citations: 24 link.springer.com
MSM Saifullah, KRV Subramanian, E Tapley… - Nano Letters, 2003 - ACS Publications
… Equimolar amounts of Ti(OBu n ) 4 and various β-ketoesters (methyl acetoacetate, ethyl acetoacetate, isopropyl acetoacetate, isobutyl acetoacetate, and isoamyl acetoacetate) and β-…
Number of citations: 125 pubs.acs.org
KRV Subramanian, MSM Saifullah, E Tapley… - …, 2003 - iopscience.iop.org
… , Sigma Aldrich) was reacted with various β-diketones (acetyl acetone and BzAc) and βketoesters (methyl acetoacetate, ethyl acetoacetate, isopropyl acetoacetate, isobutyl acetoacetate …
Number of citations: 38 iopscience.iop.org
LA Anthony, R Agilandeshwari… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
… ) at 0-50C temperature and in each case, dropwise addition of cooled aqueous solution (10 cm3) of Sodium nitrite (0.40g) by stirring followed by the addition of isobutyl acetoacetate (…
Number of citations: 0 www.rasayanjournal.co.in

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